molecular formula C10H12Cl2F4O2 B6313943 Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate CAS No. 1262415-63-3

Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate

Cat. No.: B6313943
CAS No.: 1262415-63-3
M. Wt: 311.10 g/mol
InChI Key: LUVWFTYYHWREEN-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate is a complex organic compound characterized by the presence of multiple halogen atoms and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate typically involves multiple steps. One common method starts with the chlorination of ethyl acrylate to form ethyl 2,3-dichloropropionate . This intermediate is then subjected to further reactions to introduce the tetrafluoro-4-methylcyclobutyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bonds in the cyclobutyl ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve the use of polar solvents and controlled temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield ethyl 2,3-dihydroxy-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate, while oxidation reactions could produce ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoic acid.

Scientific Research Applications

Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and interactions with enzymes or receptors. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-dichloropropionate: A simpler analog without the tetrafluoro-4-methylcyclobutyl group.

    Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluorocyclobutyl)propanoate: Similar structure but lacks the methyl group on the cyclobutyl ring.

Uniqueness

Ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate is unique due to the combination of multiple halogen atoms and the presence of a substituted cyclobutyl ring. This structural complexity can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2,3-dichloro-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2F4O2/c1-3-18-8(17)7(12)6(11)5-4(2)9(13,14)10(5,15)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVWFTYYHWREEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1C(C(C1(F)F)(F)F)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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